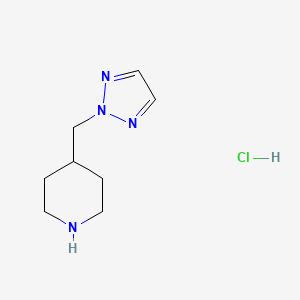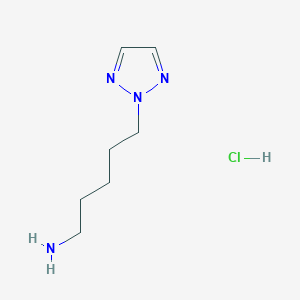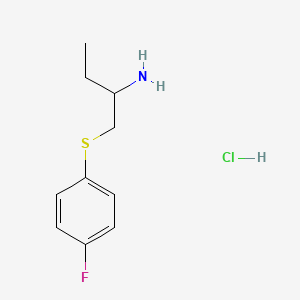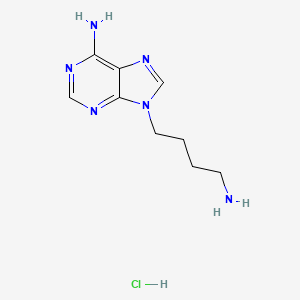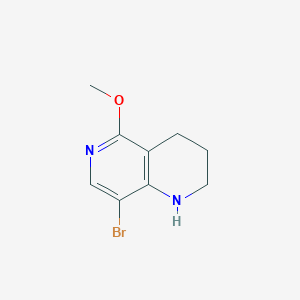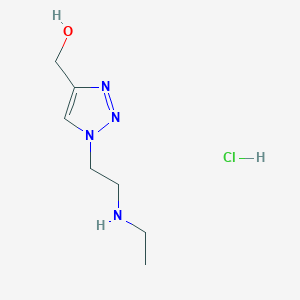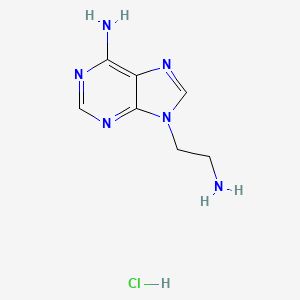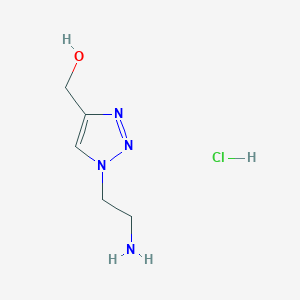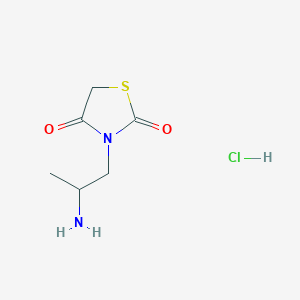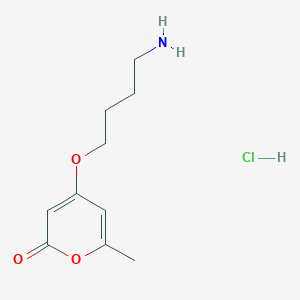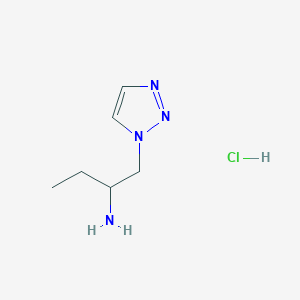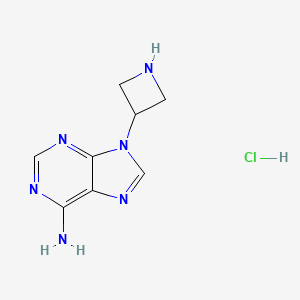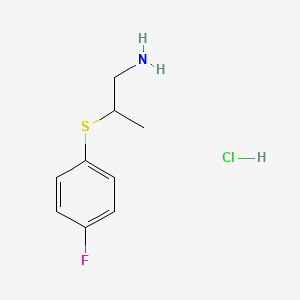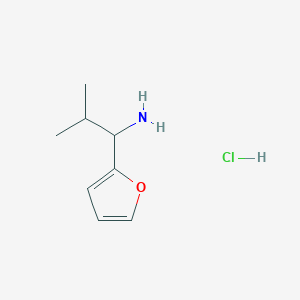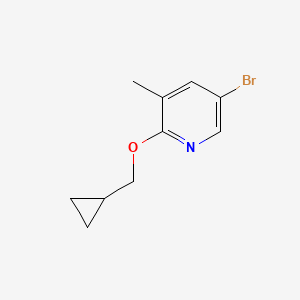
5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine
Vue d'ensemble
Description
5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine is a heterocyclic organic compound. It consists of a pyridine ring with a methoxycyclopropane group and a bromine atom attached to it . The compound has the molecular formula C9H10BrNO .
Synthesis Analysis
The synthesis of 5-Bromo-2-(cyclopropylmethoxy)pyridine can be achieved by the reaction of 2-cyclopropylmethoxy pyridine with anhydrous hydrobromic acid in the presence of zinc.Molecular Structure Analysis
The InChI code for 5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine is1S/C10H12BrNO2/c11-9-3-8(5-13)10(12-4-9)14-6-7-1-2-7/h3-4,7,13H,1-2,5-6H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine appears as a white to light yellow crystalline substance at room temperature. It has a molecular weight of 258.11 g/mol . The compound is soluble in organic solvents such as chloroform, ethanol, and acetone, but insoluble in water.Applications De Recherche Scientifique
Antiviral Activity
5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine derivatives show promise in antiviral research. A study by Hocková et al. (2003) found that certain 5-substituted 2,4-diaminopyrimidine derivatives, including those with bromo substitutions, significantly inhibited retrovirus replication in cell culture. These compounds demonstrated comparable antiretroviral activity to reference drugs like adefovir and tenofovir but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Synthesis of Novel Derivatives
Ahmad et al. (2017) described the efficient synthesis of novel pyridine derivatives through a Suzuki cross-coupling reaction involving 5-bromo-2-methylpyridin-3-amine. This process yielded several novel compounds with potential for various applications, including biological activities like anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . It is recommended to handle the compound with appropriate safety measures, including wearing protective clothing and eye protection .
Relevant Papers There are several peer-reviewed papers and technical documents related to 5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine available at Sigma-Aldrich . These documents can provide more detailed information about the compound and its applications in scientific research.
Propriétés
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-9(11)5-12-10(7)13-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAUWYXRRUGJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



